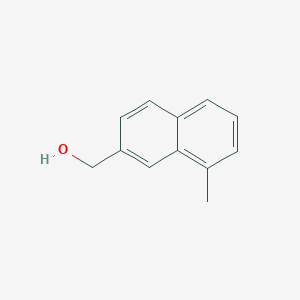
1-Methylnaphthalene-7-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphthalene-7-methanol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a methyl group at the first position and a methanol group at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene using methanol in the presence of a catalyst such as SAPO-11 molecular sieve modified with hydrochloric acid and citric acid . The reaction conditions typically include high temperatures and pressures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures . This ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylnaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-7-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphthalene-7-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylnaphthalene-7-methanol involves its interaction with various molecular targets and pathways. The methanol group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activities and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methylnaphthalene: Similar in structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with 1-Methylnaphthalene but with the methyl group at the second position.
Naphthalene: The parent compound without any substituents.
Uniqueness: 1-Methylnaphthalene-7-methanol is unique due to the presence of both a methyl and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(8-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
JYTDAWFLCFNATI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


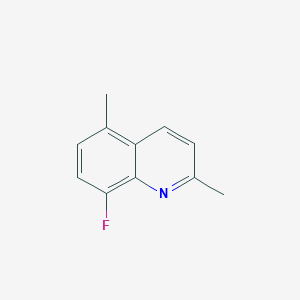

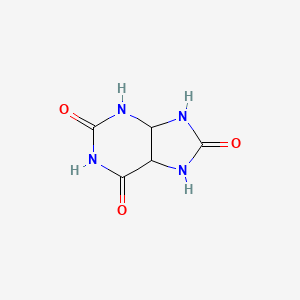

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

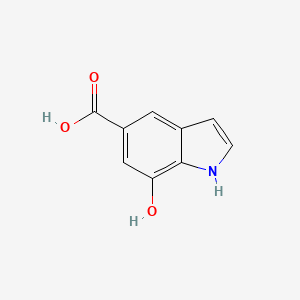

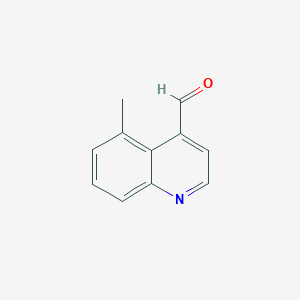
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)



